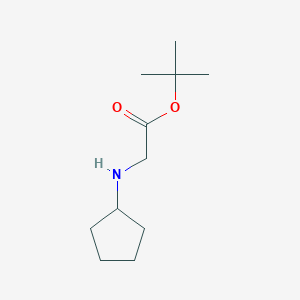

Tert-butyl 2-(cyclopentylamino)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(cyclopentylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-12-9-6-4-5-7-9/h9,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWUSVUOAIUDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Alpha Amino Acid Esters in Organic Synthesis

Alpha-amino acid esters are a cornerstone class of molecules in organic synthesis, primarily because they are direct precursors to non-canonical amino acids. nih.gov These unnatural amino acids are instrumental in the development of novel therapeutics, the introduction of new functions into biomolecules, and in catalysis. nih.gov The ester group enhances the reactivity of the alpha-imino variant, making these compounds useful precursors for a wide range of natural and unnatural α-amino acid derivatives that exhibit diverse biological activities. acs.org

The versatility of α-amino acid esters is demonstrated by their participation in numerous chemical transformations, including:

Organometallic additions

Metal-catalyzed vinylation and alkynylation

Aza-Henry and aza-Morita-Baylis-Hillman reactions

Mannich-type reactions

Cycloaddition reactions

Hydrogenation and reduction acs.org

Furthermore, they are key building blocks in the synthesis of other important structures, such as β-amino alcohols, which function as significant ligands, catalysts, and intermediates in their own right. nih.gov The development of efficient and stereoselective methods to synthesize chiral non-racemic α-amino acid esters remains an active area of research, with techniques ranging from classical Strecker synthesis to modern catalytic hydrogenations and organocatalyzed reductions. nih.gov

Overview of Tert Butyl Esters As Protecting Groups and Synthetic Handles

The tert-butyl (t-Bu) ester is one of the most widely utilized protecting groups for carboxylic acids in multi-step organic synthesis. thieme-connect.comacs.org Its popularity stems from its considerable stability under a variety of reaction conditions, including exposure to nucleophiles and reducing agents, which allows for selective manipulation of other functional groups within a molecule. thieme-connect.com

The primary advantage of the tert-butyl ester is its susceptibility to cleavage under acidic conditions, which regenerates the carboxylic acid. thieme-connect.comlibretexts.org While deprotection often requires strong acids, which can limit its use with sensitive substrates, significant research has been dedicated to developing milder and more selective deprotection protocols. acs.org For instance, methods using cerium(III) chloride and sodium iodide or catalytic amounts of tris(4-bromophenyl)amminium radical cation ("magic blue") with triethylsilane have been developed for milder cleavage. acs.org

The formation of tert-butyl esters can be achieved through several methods, such as the acid-catalyzed reaction of a carboxylic acid with isobutylene (B52900) or tert-butanol (B103910), or through the use of various tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.comresearchgate.net This protecting group is particularly crucial in peptide synthesis, where it prevents the carboxylic acid of one amino acid from reacting prematurely while its amino group is coupled to another. thieme-connect.comresearchgate.net

Table 1: Properties of Common Protecting Groups for Carboxylic Acids

| Protecting Group | Abbreviation | Removal Conditions | Key Characteristics |

|---|---|---|---|

| Methyl Ester | Me | Acid or base hydrolysis | Simple to form, but removal can be harsh. |

| Benzyl (B1604629) Ester | Bn | Hydrogenolysis | Cleaved under neutral conditions, useful for sensitive substrates. |

| tert-Butyl Ester | t-Bu | Acid-catalyzed cleavage libretexts.org | Stable to bases and many nucleophiles, orthogonal to benzyl groups. thieme-connect.com |

| Silyl (B83357) Ester | e.g., TBDMS | Acid, base, or fluoride (B91410) ions | Very mild removal conditions, sensitive to protic acids. |

Contextualization Within Cyclopentyl Substituted Amine Derivatives Research

The cyclopentyl group present in Tert-butyl 2-(cyclopentylamino)acetate places it within the broader research area of cyclopentyl-substituted amine derivatives. Cyclopentylamine (B150401) and its derivatives are recognized as important building blocks and fine chemicals, widely used as starting materials for pharmaceuticals, pesticides, and cosmetics. researchgate.net

In the context of medicinal chemistry, the cyclopentane (B165970) ring is often used as a bioisostere for other cyclic structures, such as the ribose ring in nucleoside analogs. nih.gov Researchers have synthesized cyclopentane-based analogs of antibiotics like muraymycin to target the essential bacterial enzyme MraY. nih.gov The rationale is that replacing a complex sugar moiety with a simpler, more synthetically tractable cyclopentane ring can lead to active analogs that are easier to modify and optimize. nih.gov

The steric and conformational properties of the cyclopentyl group can also exert significant influence on the stereochemical outcome of reactions. Studies have shown that in certain catalytic enantioselective syntheses, reactants bearing cyclopentyl substituents maintain high levels of conversion and enantioselectivity. acs.orgacs.org This makes the cyclopentyl moiety a valuable component in designing chiral molecules and understanding the steric effects that govern asymmetric transformations. acs.org

Research Gaps and Opportunities in Synthetic Organic Chemistry

Direct Alkylation Approaches to Aminoacetates

Direct alkylation represents one of the most straightforward pathways to construct the core structure of tert-butyl 2-(cyclopentylamino)acetate. These methods typically involve forming the crucial carbon-nitrogen bond by reacting a primary amine with an acetate (B1210297) derivative.

Amination of Halogenated Acetates

A primary and widely documented method for synthesizing the target compound is the direct N-alkylation of cyclopentylamine with a halogenated tert-butyl acetate, such as tert-butyl bromoacetate. prepchem.com This nucleophilic substitution reaction involves the lone pair of electrons on the nitrogen atom of cyclopentylamine attacking the electrophilic carbon atom bonded to the halogen. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrohalic acid byproduct that forms, thereby driving the reaction to completion. prepchem.com

A typical procedure involves dissolving cyclopentylamine and triethylamine in an anhydrous solvent like diethyl ether. prepchem.com The solution is cooled, and a solution of tert-butyl bromoacetate is added slowly to control the exothermic nature of the reaction. prepchem.com After the addition, the mixture is allowed to warm to room temperature and stirred overnight to ensure complete conversion. The workup procedure involves acid-base extractions to separate the product from unreacted starting materials and salts, yielding the final product as an oil. prepchem.com A reported synthesis using this approach achieved a yield of 58.4%. prepchem.com

| Reactant/Reagent | Role | Exemplary Solvent | Reported Yield |

| Cyclopentylamine | Nucleophile/Starting Material | Diethyl Ether | 58.4% prepchem.com |

| tert-Butyl bromoacetate | Electrophile/Alkylating Agent | Diethyl Ether | |

| Triethylamine | Base (Acid Scavenger) |

Reductive Amination Strategies

Reductive amination offers an alternative route that begins with a carbonyl compound. This two-step, one-pot process involves the initial reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of tert-butyl 2-(cyclopentylamino)acetate, the logical precursors would be cyclopentanone (B42830) and a glycine (B1666218) tert-butyl ester, or alternatively, tert-butyl glyoxylate (B1226380) and cyclopentylamine.

The reaction between cyclopentanone and an amino acid ester like glycine ethyl ester hydrochloride can be achieved using a mild reducing agent such as sodium cyanoborohydride in a solvent like methanol (B129727). prepchem.com This reagent is selective for the iminium ion intermediate, reducing it to the secondary amine without affecting the starting carbonyl compound. Other common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and catalytic hydrogenation. This method is highly versatile and is a cornerstone of amine synthesis. rsc.orgnih.gov

| Carbonyl Precursor | Amine Precursor | Typical Reducing Agents | General Solvent |

| tert-Butyl glyoxylate | Cyclopentylamine | Sodium cyanoborohydride, Sodium triacetoxyborohydride, H₂/Catalyst (e.g., Pd/C) | Methanol, Dichloromethane |

| Cyclopentanone | Glycine tert-butyl ester | Sodium cyanoborohydride, Sodium triacetoxyborohydride, H₂/Catalyst (e.g., Pd/C) | Methanol, Dichloromethane |

Esterification Techniques for tert-Butyl Protection

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its facile removal under acidic conditions. Syntheses can be designed where the N-cyclopentylglycine backbone is formed first, followed by the introduction of this protecting group.

Carboxylic Acid Precursor Functionalization

When starting with N-cyclopentylglycine, a direct esterification is required to append the tert-butyl group. A standard and effective method for this transformation is the acid-catalyzed reaction of the carboxylic acid with isobutylene (B52900). google.com This process typically involves dissolving the N-protected amino acid in an organic solvent and treating it with a strong acid catalyst (such as sulfuric acid or a solid superacid) while introducing excess isobutylene gas or liquid. google.comresearchgate.net The carbocation generated from isobutylene is trapped by the carboxylic acid to form the stable tert-butyl ester.

Another approach involves the use of tert-butylating agents. For instance, tert-butyl 2,2,2-trichloroacetimidate, in the presence of a Lewis acid like boron trifluoride etherate, can efficiently generate tert-butyl esters from carboxylic acids under mild conditions. researchgate.net

| Precursor | Method | Key Reagents | Notes |

| N-Cyclopentylglycine | Acid-catalyzed Alkene Addition | Isobutylene, H₂SO₄ (catalyst) | Requires careful handling of gaseous isobutylene. google.com |

| N-Cyclopentylglycine | Trichloroacetimidate Method | tert-Butyl 2,2,2-trichloroacetimidate, BF₃·OEt₂ (catalyst) | Proceeds under mild conditions. researchgate.net |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be employed if a different ester of N-cyclopentylglycine, such as the methyl or ethyl ester, is more readily available. The reaction involves heating the starting ester with an excess of tert-butanol (B103910) in the presence of an acid or base catalyst. google.comgoogle.com

To drive the equilibrium towards the desired tert-butyl ester, the lower-boiling alcohol byproduct (e.g., methanol or ethanol) is typically removed by distillation as it forms. Catalysts for this process can range from strong acids to specialized enzymes like lipases, which can offer higher selectivity and milder reaction conditions. nih.gov This method is particularly relevant in industrial settings for exchanging ester groups. google.comgoogle.com

| Starting Ester | Alcohol | Catalyst Type | Driving Force |

| Methyl N-cyclopentylglycinate | tert-Butanol | Acid (e.g., H₂SO₄), Base (e.g., NaOtBu), or Enzyme (e.g., Lipase) nih.gov | Removal of methanol byproduct |

| Ethyl N-cyclopentylglycinate | tert-Butanol | Acid (e.g., H₂SO₄), Base (e.g., NaOtBu), or Enzyme (e.g., Lipase) nih.gov | Removal of ethanol (B145695) byproduct |

Cyclopentylamine Moiety Introduction Methods

The most common industrial route is the reductive amination of cyclopentanone. This process involves reacting cyclopentanone with ammonia (B1221849) in the presence of hydrogen gas and a heterogeneous metal catalyst. biosynth.comchemicalbook.comguidechem.com Catalysts based on nickel, cobalt, or ruthenium are frequently used, and the reaction is typically performed at elevated temperature and pressure. chemicalbook.comresearchgate.net This method provides a direct and high-yield pathway from a readily available cyclic ketone. guidechem.com

Alternative synthetic routes have also been developed. One such method is the catalytic hydrogenation of tetrahydrofurfurylamine (B43090) in the gas phase. google.com This process utilizes a cobalt-based catalyst at high temperatures (150-300°C) to induce a ring rearrangement and reduction, yielding cyclopentylamine. google.com Another classical approach involves the formation of cyclopentanone oxime from the reaction of cyclopentanone with hydroxylamine, followed by reduction of the oxime to the primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation. guidechem.comgoogle.com

| Starting Material | Key Reagents | Catalyst | General Conditions |

| Cyclopentanone | Ammonia, Hydrogen (H₂) | Nickel, Ruthenium, or Cobalt-based chemicalbook.comresearchgate.net | High temperature (150-240°C), High pressure (0.9-20 MPa) chemicalbook.comguidechem.com |

| Tetrahydrofurfurylamine | Hydrogen (H₂) | Cobalt-based google.com | Gas phase, High temperature (150-300°C) google.com |

| Cyclopentanone | 1. Hydroxylamine2. Reducing Agent | 1. None2. LiAlH₄ or H₂/Catalyst guidechem.comgoogle.com | Two-step process involving oxime formation and reduction. |

Ring Formation and Modification Strategies

The synthesis of the core cyclopentylamine structure can be achieved through various ring formation and modification strategies. These methods focus on constructing the five-membered carbocycle and introducing the amine functionality.

One prominent strategy involves cycloaddition reactions. For instance, a strain-driven intermolecular formal [3+2] cycloaddition has been reported for the synthesis of various cyclopentylamine products. chemrxiv.org This photochemical method utilizes a cyclopropylimine which, upon treatment with violet light, generates a reactive intermediate that undergoes cycloaddition to form the cyclopentylamine scaffold. chemrxiv.org This approach offers a metal-free pathway to substituted aminocyclopentanes. chemrxiv.org

Another powerful technique is the Michael-initiated ring closure (MIRC). This method has been developed for the synthesis of highly functionalized cyclopropanes and can be conceptually extended to cyclopentane (B165970) systems. nih.gov The reaction typically involves a tandem Michael-type addition followed by an intramolecular cyclization, providing a pathway to construct cyclic systems with high efficiency. nih.gov

Furthermore, cyclization sequences mediated by transition metals or other reagents are common. A tandem hydrozirconation/Lewis acid-mediated cyclization has been described for the diastereoselective synthesis of trans-2-substituted cyclopentylamines from butenyl oxazolidines. acs.org This method provides a versatile route to diversely substituted cyclopentylamines. acs.org Iodonium-promoted 5-endo-dig carbocyclization of δ-alkynyl-β-ketoesters also yields functionalized cyclopentenes, which can be further elaborated into cyclopentylamine derivatives. organic-chemistry.org

The table below summarizes various ring formation strategies applicable to cyclopentane synthesis.

| Strategy | Description | Key Features | Reference |

| [3+2] Cycloaddition | Photochemical, strain-driven intermolecular cycloaddition of a cyclopropylimine. | Metal-free, forms substituted cyclopentylamine products. | chemrxiv.org |

| Tandem Cyclization | Hydrozirconation followed by Lewis acid-mediated cyclization of butenyl oxazolidines. | Highly diastereoselective for trans-2-substituted cyclopentylamines. | acs.org |

| Carbocyclization | Iodonium-promoted 5-endo-dig cyclization of δ-alkynyl-β-ketoesters. | Forms iodocyclopentenes as versatile intermediates. | organic-chemistry.org |

Stereoselective Cyclopentane Functionalization

Controlling the stereochemistry of substituents on the cyclopentane ring is crucial for synthesizing specific isomers of cyclopentylamine derivatives. Several stereoselective methods have been developed to achieve this.

Diastereoselective synthesis is a key approach. For example, the previously mentioned tandem hydrozirconation/Lewis acid-mediated cyclization sequence provides a highly diastereoselective route to trans-2-substituted cyclopentylamines. acs.org This method has been successfully applied to the synthesis of biologically relevant molecules. acs.org

Photoredox catalysis has enabled unprecedented intermolecular [4+2] cycloadditions to create highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities, and similar principles can be applied to cyclopentane systems. nih.gov These reactions often proceed under mild conditions with high atom economy. nih.gov

The use of chiral auxiliaries or catalysts is another cornerstone of stereoselective synthesis. Highly stereoselective cyclopropanation of chiral dehydro amino acids has been achieved using 1,3-dipolar cycloaddition with diazomethane (B1218177), where a chiral moiety directs the facial selectivity of the reaction. doi.org This principle of using a chiral inducer to govern the stereochemical outcome is broadly applicable in the synthesis of stereochemically defined cyclic systems. doi.org

| Method | Stereochemical Control | Example/Application | Reference |

| Tandem Cyclization | Diastereoselective | Synthesis of trans-2-substituted cyclopentylamines. | acs.org |

| Photoredox Catalysis | Diastereoselective | Intermolecular [4+2] cycloadditions for functionalized cyclic amines. | nih.gov |

| Chiral Inducers | π-facial Diastereoselection | 1,3-dipolar cycloaddition with diazomethane on chiral substrates. | doi.org |

Chemo- and Regioselective Synthesis Considerations

The most direct synthesis of tert-butyl 2-(cyclopentylamino)acetate involves the N-alkylation of cyclopentylamine with a tert-butyl haloacetate, such as tert-butyl bromoacetate. prepchem.com This reaction's success hinges on controlling chemo- and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the N-alkylation of an amine, the primary challenge is often preventing over-alkylation, which would lead to the formation of tertiary amines or quaternary ammonium (B1175870) salts. osti.gov The reaction of cyclopentylamine with tert-butyl bromoacetate is generally selective for mono-alkylation due to the steric hindrance provided by the cyclopentyl and tert-butyl groups, which disfavors a second alkylation step. prepchem.comgoogle.com

Regioselectivity concerns where on a molecule a reaction occurs. For the synthesis of tert-butyl 2-(cyclopentylamino)acetate, the alkylation must occur on the nitrogen atom of cyclopentylamine. Amines are generally good nucleophiles, and the reaction with an alkyl halide proceeds via a standard SN2 mechanism, ensuring the new carbon-nitrogen bond forms regioselectively at the nitrogen. rsc.org

A common procedure involves dissolving cyclopentylamine in a suitable solvent like anhydrous ether, adding a base such as triethylamine to neutralize the HBr byproduct, and then slowly adding tert-butyl bromoacetate at a controlled temperature. prepchem.com The use of a non-nucleophilic base is crucial to avoid competition with the amine nucleophile. prepchem.com

Another well-established method for forming secondary amines is reductive amination, which involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. google.comnih.gov To synthesize the target compound via this route, one could react cyclopentanone with tert-butyl aminoacetate, though the stability and availability of the latter can be a consideration. The direct reductive amination of aldehydes/ketones with amines is one of the most widely used methods for synthesizing secondary amines. nih.gov

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry approaches can be applied to the synthesis of N-substituted amines like tert-butyl 2-(cyclopentylamino)acetate.

One key green strategy is the replacement of volatile organic solvents with water or other sustainable alternatives. N-alkylation of amines has been successfully performed in aqueous media, often accelerated by microwave irradiation, which can lead to shorter reaction times and higher yields. researchgate.net

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is another green approach for the N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct. osti.govacs.org This process, often catalyzed by transition metals, avoids the use of alkyl halides and the subsequent formation of salt waste. osti.govacs.org An electrochemical version of this methodology has been developed, allowing the reaction to proceed in aqueous solution catalyzed by ruthenium on activated carbon cloth. osti.gov

Using deep eutectic solvents (DESs) as metal-free and green promoters for the alkylation of amines with alcohols represents a novel and sustainable approach. rsc.org These procedures can often be carried out under very mild conditions, such as at room temperature. rsc.org

The development of efficient and recyclable heterogeneous catalysts is also a focus of green synthesis. Titanium hydroxide (B78521) has been reported as a cheap and effective heterogeneous catalyst for the N-alkylation of amines with alcohols, showing high selectivity and stability. acs.org

| Green Approach | Description | Advantages | Reference(s) |

| Aqueous Media | Using water as a solvent, often with microwave irradiation. | Reduced use of organic solvents, faster reactions, potentially higher yields. | researchgate.net |

| Borrowing Hydrogen | Using alcohols as alkylating agents, catalyzed by transition metals. | High atom economy (water is the only byproduct), avoids halide waste. | osti.govacs.org |

| Deep Eutectic Solvents (DESs) | Using DESs as sustainable, metal-free promoters for alkylation with alcohols. | Mild reaction conditions, sustainable solvent system. | rsc.org |

| Heterogeneous Catalysis | Employing recyclable catalysts like titanium hydroxide for N-alkylation. | Catalyst reusability, easier product purification, cost-effective. | acs.org |

Reactivity of the tert-Butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids. Its reactivity is characterized by its stability under basic and neutral conditions and its susceptibility to cleavage under acidic conditions.

Selective Deprotection Mechanisms (e.g., Acid-Catalyzed, Reductive Cleavage)

The removal of the tert-butyl group, a process known as deprotection, is most frequently accomplished through acid catalysis. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acsgcipr.org However, due to the stability of the tertiary carbocation, the cleavage of tert-butyl esters proceeds via a pathway involving the formation of a tert-butyl cation. acsgcipr.orgstackexchange.com This process results in the formation of the corresponding carboxylic acid and isobutylene, which is a gaseous byproduct. stackexchange.com

A wide array of acids can be employed for this transformation, ranging from strong Brønsted acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) to Lewis acids such as zinc bromide (ZnBr₂). acsgcipr.orgsemanticscholar.orglookchem.com The choice of acid and reaction conditions allows for selectivity, which is crucial when other acid-sensitive functional groups are present in the molecule. semanticscholar.org For instance, p-toluenesulfonic acid has been used for the selective removal of t-butyl esters in the presence of certain other protecting groups. acsgcipr.org

Milder and more selective methods have also been developed to circumvent the harshness of strong acids, which can cause unwanted side reactions with sensitive substrates. lookchem.com These methods include the use of silica (B1680970) gel in refluxing toluene (B28343), which provides the carboxylic acid in high yields. lookchem.com Other systems, such as cerium(III) chloride and sodium iodide in acetonitrile (B52724), have proven effective. acs.org A notable catalytic protocol for mild deprotection utilizes the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in combination with triethylsilane. acs.orgorganic-chemistry.org This method facilitates the cleavage of the C-O bond under neutral conditions, avoiding the need for high temperatures or strong acids. acs.org

| Reagent/System | Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Often used neat or in a solvent like Dichloromethane (DCM) | Common and effective, but harsh. Can remove other acid-labile groups. | acsgcipr.orglookchem.com |

| HCl or H₂SO₄ | Various solvents, including aqueous solutions. | Strong mineral acids, effective but not very selective. | acsgcipr.org |

| ZnBr₂ | Dichloromethane (DCM) | Lewis acid catalyst, offers some chemoselectivity. | semanticscholar.org |

| Silica Gel | Refluxing Toluene | A mild and selective method for cleavage. | lookchem.com |

| CeCl₃·7H₂O/NaI | Acetonitrile, 40-70 °C | Mild conditions suitable for sensitive substrates. | acs.org |

| Magic Blue (MB•+)/HSiEt₃ | Acetonitrile or DCM | Catalytic, mild, and avoids strong acids or bases. | acs.orgorganic-chemistry.org |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of Tert-butyl 2-(cyclopentylamino)acetate, the tert-butyl group can be replaced by a different alkyl or aryl group from a corresponding alcohol. This reaction is typically catalyzed by an acid or a base, although enzymatic catalysts are also used. google.com

Acid-catalyzed transesterification, similar to ester hydrolysis, begins with the protonation of the carbonyl oxygen, increasing its susceptibility to nucleophilic attack by an alcohol molecule. For reactions involving the formation of more stable esters, strong acids such as sulfuric acid or triflic acid are often employed. google.com The reaction is an equilibrium process, and strategies such as using a large excess of the reactant alcohol or removing one of the products are often necessary to drive the reaction to completion. acsgcipr.orgntnu.no The transesterification of Tert-butyl 2-(cyclopentylamino)acetate with a primary or secondary alcohol would yield a new ester and tert-butyl alcohol.

| Catalyst Type | Example Catalyst | General Conditions | Reference |

|---|---|---|---|

| Strong Acid | Sulfuric Acid (H₂SO₄), Triflic Acid | Excess of reactant alcohol, often with heating. | google.com |

| Heterogeneous Acid | Amberlyst 15 (Sulfonic ion-exchange resin) | Allows for easier catalyst removal. | ijiet.com |

| Enzymatic | Lipases | Milder, often more selective conditions, but can be more expensive. | google.com |

Reactivity of the Secondary Amine Functionality

The secondary amine in Tert-butyl 2-(cyclopentylamino)acetate is a key site of nucleophilic reactivity, owing to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of bond-forming reactions.

Nucleophilic Properties and Alkylation Reactions

The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile, capable of attacking electrophilic carbon centers. This is the basis for alkylation reactions, where an alkyl group is added to the nitrogen atom. Typical alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction proceeds via a nucleophilic substitution (SN2) mechanism, resulting in the formation of a tertiary amine.

The product of such a reaction with Tert-butyl 2-(cyclopentylamino)acetate would be a tertiary ammonium salt, which would then be deprotonated to yield the neutral tertiary amine. The reactivity can be influenced by steric hindrance around both the nitrogen atom and the electrophilic carbon of the alkylating agent.

Acylation and Sulfonylation Reactions

The nucleophilic character of the secondary amine also enables it to react with acylating and sulfonylating agents.

Acylation involves the reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form an amide. This reaction is typically rapid and exothermic. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen halide byproduct. The resulting N-acylated product contains a stable amide bond.

Sulfonylation is a similar reaction where the amine reacts with a sulfonyl halide (e.g., p-toluenesulfonyl chloride) to form a sulfonamide. This reaction is also commonly carried out in the presence of a base to scavenge the generated acid. The resulting sulfonamide is a key functional group in many pharmaceutical compounds.

Condensation Reactions and Imine Formation

Secondary amines react with aldehydes and ketones, but unlike primary amines which form stable imines, they typically form enamines or iminium ions. The initial step is the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate.

For Tert-butyl 2-(cyclopentylamino)acetate, reaction with an aldehyde or ketone would lead to the formation of a tertiary iminium ion. This cation is a key reactive intermediate. If the carbonyl compound has an α-hydrogen, this iminium ion can be deprotonated by a base to form an enamine. The formation of iminium ions and enamines is a fundamental transformation in organic chemistry, enabling further reactions such as the Mannich reaction or Stork enamine synthesis. Condensation reactions in the presence of an acid catalyst are common for the formation of these species. nih.govnih.gov

Transformations Involving the Alpha-Carbon of the Glycine Moiety

The alpha-carbon of the glycine scaffold in tert-butyl 2-(cyclopentylamino)acetate is a key site for synthetic modification. Its reactivity is primarily governed by the acidity of the alpha-protons, which can be removed by a suitable base to generate a nucleophilic enolate intermediate. This enolate is central to forming new carbon-carbon bonds, enabling the synthesis of a diverse range of α-substituted amino acid derivatives.

The generation of an enolate from tert-butyl 2-(cyclopentylamino)acetate is a critical step for its functionalization. The process involves the deprotonation of the α-carbon using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is frequently employed for this purpose as it can completely and rapidly form the lithium enolate at low temperatures, such as -78 °C, minimizing side reactions. libretexts.org The resulting enolate is a powerful nucleophile that can react with various electrophiles in SN2-type reactions. libretexts.orgresearchgate.net

Alkylation of the enolate with alkyl halides (e.g., benzyl bromide, methyl iodide) introduces a new alkyl group at the alpha-position. libretexts.org This reaction is fundamental for synthesizing non-proteinogenic α-amino acids. The efficiency of the alkylation is dependent on the nature of the electrophile, with primary and secondary alkyl halides being preferred substrates. libretexts.org

To prevent self-condensation or other undesired side reactions, the glycine moiety is often protected at the nitrogen atom. While the cyclopentyl group provides some steric protection, a more common strategy for glycine esters involves forming an imine, typically a benzophenone (B1666685) Schiff base, prior to enolate generation. researchgate.netresearchgate.net This enhances the acidity of the α-protons and prevents N-alkylation.

The general mechanism for the alkylation process is as follows:

Enolate Formation: A strong base like LDA abstracts a proton from the α-carbon to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond. libretexts.org

Table 1: Conditions for Alpha-Alkylation of Glycine Ester Derivatives

| Base | Electrophile (R-X) | Solvent | Typical Temperature (°C) | Product |

| Lithium diisopropylamide (LDA) | Primary Alkyl Halide | Tetrahydrofuran (THF) | -78 to 0 | α-Alkyl Amino Acid Ester |

| Sodium Ethoxide (NaOEt) | Activated Alkyl Halide | Ethanol | 25 to 78 | α-Alkyl Amino Acid Ester |

| Potassium Hydroxide (50% aq.) | Benzyl Bromide | Toluene / H₂O (PTC) | 0 to 25 | α-Benzyl Amino Acid Ester |

This table presents generalized conditions often used for the alkylation of glycine ester enolates. PTC refers to Phase-Transfer Catalysis.

Achieving stereocontrol during the alkylation of the prochiral glycine enolate is a significant objective in asymmetric synthesis. A prominent and highly effective method involves the use of chiral phase-transfer catalysts (PTCs). researchgate.netnih.govaustinpublishinggroup.com These catalysts, often derived from cinchona alkaloids, can operate under mild biphasic conditions (e.g., toluene and aqueous KOH). researchgate.netaustinpublishinggroup.com

The mechanism of stereocontrol with a chiral PTC involves the formation of a chiral ion pair between the catalyst's quaternary ammonium cation and the glycine enolate anion. This structured ion pair sterically shields one face of the planar enolate, directing the incoming electrophile to attack from the less hindered face. austinpublishinggroup.com This strategy has been successfully applied to the asymmetric alkylation of glycine imine tert-butyl esters, achieving high yields and excellent enantioselectivities (ee). researchgate.netacs.org

For instance, catalysts derived from O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide have been shown to effectively catalyze the alkylation of tert-butyl glycinate-benzophenone Schiff base with various arylmethyl bromides, yielding products with good enantioselectivity (72-85% ee). researchgate.net The choice of catalyst, solvent, and reaction conditions is crucial for maximizing the stereochemical outcome. acs.org

Another approach to control stereochemistry involves the use of chiral auxiliaries attached to the glycine molecule. However, the use of PTCs is often more atom-economical. More advanced methods also explore the use of chelated metal enolates, such as those involving titanium(IV), which can provide a rigid framework to direct the approach of electrophiles with high diastereoselectivity. nih.govresearchgate.net

Table 2: Examples of Asymmetric Alkylation of Glycine Imines using Chiral PTCs

| Catalyst Type | Electrophile | Base | Yield (%) | Enantiomeric Excess (ee, %) |

| Cinchona Alkaloid Derivative | p-Fluorobenzyl bromide | 50% aq. NaOH | 90 | 99.6 |

| Cinchona Alkaloid Derivative | Benzyl bromide | 50% aq. NaOH | 96 | 91 |

| N-anthracenylmethyl cinchonidinium | Benzyl bromide | 1 M KOH | Good | 72-85 |

Data adapted from studies on N-(diphenylmethylene)glycine esters, which serve as a model for the reactivity of tert-butyl 2-(cyclopentylamino)acetate under similar protecting group strategies. researchgate.netacs.org

Impact of the Cyclopentyl Substituent on Reactivity

The N-cyclopentyl group is not merely a passive substituent; it actively influences the reactivity of the molecule through a combination of steric and electronic effects, as well as conformational biases.

Steric Hindrance: The cyclopentyl group is a bulky aliphatic substituent. Its size exerts significant steric hindrance around the nitrogen atom and, by extension, the reactive alpha-carbon center. This steric bulk can influence the rate and outcome of reactions. For example, in the formation of the enolate, the approach of the base to the alpha-proton can be modulated by the orientation of the cyclopentyl ring. Similarly, during alkylation, the cyclopentyl group can sterically disfavor the approach of very bulky electrophiles. acs.org Studies on related N-alkyl systems have shown that increasing the size of the N-alkyl group can prevent certain side reactions, such as cyclization, by sterically hindering the necessary transition state, thereby favoring the desired intermolecular reaction. nih.gov

Electronic Effects: As an alkyl group, the cyclopentyl substituent is electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, which can subtly influence the basicity of the amine and the nucleophilicity of the corresponding enolate. While generally considered a weak effect compared to resonance, this inductive donation can impact the stability of intermediates and transition states.

The cyclopentyl ring is not planar; it exists in dynamic equilibrium between two main puckered conformations: the envelope and the half-chair. The specific conformation adopted can influence the steric environment around the molecule and affect the diastereoselectivity of reactions at the alpha-carbon. rsc.org

The orientation of the N-H bond (or the lone pair on nitrogen) relative to the alpha-carbon C-H bonds can be influenced by the ring's pucker. This conformational preference can create a biased environment, potentially leading to preferential formation of one enolate geometry (E vs. Z) or favoring the approach of a reagent from a specific trajectory. In reactions involving chiral catalysts, the conformation of the cyclopentyl group can either enhance or diminish the facial selectivity dictated by the catalyst by creating a "matched" or "mismatched" steric environment. core.ac.uk While detailed mechanistic studies specifically on tert-butyl 2-(cyclopentylamino)acetate are not widely published, research on other cyclic systems demonstrates that conformational preferences can dictate reactivity and stereochemical outcomes. rsc.org For example, in some systems, a conformational switch can control the accessibility of a reactive site to nucleophiles. rsc.org This principle suggests that the puckering of the cyclopentyl ring could play a role in directing the stereochemical course of alpha-functionalization.

Precursor in Complex Molecule Synthesis

The bifunctional nature of tert-butyl 2-(cyclopentylamino)acetate makes it an ideal starting material for the synthesis of a wide array of more complex molecular architectures. The secondary amine can act as a nucleophile or a point of substitution, while the tert-butyl ester can be readily cleaved under acidic conditions to reveal a carboxylic acid for further functionalization.

The secondary amine functionality of tert-butyl 2-(cyclopentylamino)acetate serves as a key reactive handle for the construction of various nitrogen-containing heterocyclic compounds. For instance, it can participate in condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered rings. While specific examples utilizing tert-butyl 2-(cyclopentylamino)acetate are not extensively documented, the reactivity of analogous N-substituted amino esters is well-established in the synthesis of heterocycles such as piperazinones and other related structures.

The general strategy involves the reaction of the secondary amine with a suitable electrophile to initiate ring formation. For example, reaction with an α,β-unsaturated ester could, after a Michael addition, lead to a cyclization to form a substituted piperidinone. The cyclopentyl group in this context would be expected to influence the stereochemical outcome of such reactions due to its steric bulk.

Table 1: Potential Heterocyclic Scaffolds from Tert-butyl 2-(cyclopentylamino)acetate Analogs

| Heterocycle Class | General Reaction Type | Potential Starting Materials |

| Piperazinones | Intramolecular amidation | Bromoacetylated derivatives |

| Diketopiperazines | Dimerization/cyclization | Deprotected amino acid |

| Substituted Pyrrolidines | [3+2] Cycloaddition | Azomethine ylide formation |

In the field of peptide chemistry, N-alkylated amino acids are of significant interest for the construction of peptidomimetics. nih.gov The introduction of a substituent on the amide nitrogen can impart unique conformational constraints and increase proteolytic stability. Tert-butyl 2-(cyclopentylamino)acetate can be viewed as an N-cyclopentyl glycine building block.

The synthesis of peptides and peptidomimetics using this compound would involve standard peptide coupling protocols. The tert-butyl ester serves as a protecting group for the C-terminus, which can be selectively removed using acidic conditions that are orthogonal to many other protecting groups used in peptide synthesis. unibo.it The N-cyclopentyl group would remain as a permanent modification on the glycine residue, influencing the local conformation of the peptide backbone. N-alkylation can affect the conformational freedom of the peptide backbone and the adjacent side-chain residues. nih.gov

Tert-butyl 2-(cyclopentylamino)acetate is itself a derivative of the simplest amino acid, glycine. It can be synthesized via the nucleophilic substitution of a bromoacetate ester with cyclopentylamine. prepchem.com This straightforward synthesis allows for the introduction of the N-cyclopentyl moiety onto the glycine backbone.

Furthermore, the ester functionality can be hydrolyzed to yield N-cyclopentylglycine, which can then be further derivatized at the carboxylic acid position. This allows for the creation of a library of compounds with varying functionalities attached to the N-cyclopentylglycine core. The tert-butyl ester is particularly useful as it can be removed under mild acidic conditions, leaving other acid-labile groups intact. organic-chemistry.org

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com The secondary amine functionality of tert-butyl 2-(cyclopentylamino)acetate makes it a suitable component for isocyanide-based MCRs such as the Ugi and Passerini reactions.

In a Ugi four-component reaction, a primary or secondary amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide combine to form an α-acylamino amide. Tert-butyl 2-(cyclopentylamino)acetate could serve as the amine component. The resulting product would incorporate the N-cyclopentylglycine backbone into a larger, more complex structure. The tert-butyl ester could then be selectively cleaved to provide a handle for further diversification. While there are no specific reports on the use of tert-butyl 2-(cyclopentylamino)acetate in Ugi reactions, the participation of other secondary amines is well-documented.

Table 2: Potential Ugi Reaction with Tert-butyl 2-(cyclopentylamino)acetate

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) |

| Tert-butyl 2-(cyclopentylamino)acetate | Benzaldehyde | Acetic Acid | Tert-butyl isocyanide |

| Tert-butyl 2-(cyclopentylamino)acetate | Acetone | Benzoic Acid | Cyclohexyl isocyanide |

Chiral Auxiliary or Ligand Precursor

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While tert-butyl 2-(cyclopentylamino)acetate is itself achiral, it can serve as a precursor to chiral auxiliaries or ligands.

The introduction of a chiral center to the cyclopentyl ring or the acetate backbone of tert-butyl 2-(cyclopentylamino)acetate would transform it into a chiral building block. For example, if synthesized from a chiral cyclopentylamine, the resulting N-substituted glycine ester would be chiral. Such chiral N-substituted amino acid derivatives have been explored as chiral auxiliaries in asymmetric synthesis. researchgate.net

The mechanism of stereochemical control often relies on the formation of a rigid chelated intermediate. For instance, the enolate of an N-acylated derivative of chiral tert-butyl 2-(cyclopentylamino)acetate could form a chelate with a metal ion, with the chiral cyclopentyl group directing the approach of an electrophile from the less sterically hindered face. This would lead to the diastereoselective formation of a new stereocenter. After the reaction, the chiral auxiliary could be cleaved and potentially recycled. Amino acid esters have been demonstrated to serve as effective chiral auxiliary groups in various asymmetric transformations. mpg.de

Contributions to Material Science Precursors

The utility of tert-butyl 2-(cyclopentylamino)acetate as a precursor in material science can be primarily attributed to its distinct functional groups: the secondary amine, the tert-butyl ester, and the cyclopentyl group. Each of these can play a specific role in the formation and properties of new materials.

Polymer Synthesis:

The secondary amine group in tert-butyl 2-(cyclopentylamino)acetate offers a reactive site for polymerization. It can, for instance, participate in step-growth polymerization reactions. One potential application is in the synthesis of polyamides. By reacting with a dicarboxylic acid or its derivative, the secondary amine can form an amide linkage, incorporating the cyclopentylamino acetate moiety into the polymer backbone. The bulky cyclopentyl group would likely influence the polymer's physical properties, potentially increasing its solubility in organic solvents and affecting its thermal characteristics, such as the glass transition temperature.

Furthermore, the tert-butyl ester group can serve as a protecting group. This allows for the synthesis of polymers with protected carboxylic acid functionalities. Subsequent hydrolysis of the tert-butyl ester under acidic conditions would yield a polyacid, a class of polymers with applications as hydrogels, ion-exchange resins, and adhesives. This dual functionality makes tert-butyl 2-(cyclopentylamino)acetate a candidate for creating stimuli-responsive materials, where a change in pH can alter the polymer's properties.

Ligand for Metal Complexes and Metal-Organic Frameworks (MOFs):

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows tert-butyl 2-(cyclopentylamino)acetate to act as a ligand in the formation of metal complexes. These complexes could have applications in catalysis or as additives to other materials to impart specific properties.

More significantly, if this molecule were to be functionalized with an additional coordinating group, it could serve as a linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis. The cyclopentyl group would project into the pores of the MOF, influencing the pore size and the interactions with guest molecules. The tert-butyl ester could also be a point of post-synthetic modification within the MOF structure.

Surface Modification:

The reactive amine group also allows for the grafting of tert-butyl 2-(cyclopentylamino)acetate onto the surfaces of various substrates. This surface modification could be used to alter the surface properties of materials, such as their hydrophobicity, biocompatibility, or adhesion characteristics. For example, grafting this molecule onto a silica surface could create a new stationary phase for chromatography with unique separation properties.

Interactive Data Table: Potential Material Science Applications

Below is a summary of the potential applications of tert-butyl 2-(cyclopentylamino)acetate as a material science precursor.

| Potential Material Class | Synthetic Route | Key Feature of Precursor | Potential Properties of Resulting Material |

| Polyamides | Step-growth polymerization with diacids | Secondary amine | Enhanced solubility, modified thermal properties |

| Poly(acrylic acid) Derivatives | Free-radical polymerization followed by hydrolysis | Tert-butyl ester (protecting group) | pH-responsive, hydrophilic |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | Secondary amine (as a coordinating group) | Tunable porosity, specific guest-host interactions |

| Surface-Modified Materials | Grafting onto substrates | Secondary amine | Altered surface energy, tailored functionality |

Detailed Research Findings:

To date, specific research publications detailing the use of tert-butyl 2-(cyclopentylamino)acetate as a primary precursor in the synthesis of non-biological materials are not prominent in publicly accessible scientific literature. The applications described above are therefore based on the known reactivity of its functional groups and are proposed as potential areas for future research and development in material science. The versatility of this molecule suggests that it could indeed be a valuable building block for creating novel materials with tailored properties. Further investigation is required to fully realize its potential in this field.

Stereochemical Aspects in the Research of Tert Butyl 2 Cyclopentylamino Acetate

Origin and Control of Chirality in the Cyclopentyl Ring

The primary source of stereoisomerism in Tert-butyl 2-(cyclopentylamino)acetate originates from the cyclopentylamine (B150401) moiety. If the cyclopentyl ring is monosubstituted, as it is with the aminoacetate group, the carbon atom to which this group is attached (C1) becomes a stereocenter. This gives rise to a pair of enantiomers, the (R)- and (S)-isomers.

The control of this chirality is a critical step in any stereoselective synthesis. The most common strategies begin with controlling the stereochemistry of the cyclopentylamine precursor.

Chiral Pool Synthesis: This approach utilizes an enantiomerically pure starting material. For instance, if a synthesis begins with pre-resolved (R)- or (S)-cyclopentylamine, the resulting Tert-butyl 2-(cyclopentylamino)acetate will retain that specific configuration, assuming the stereocenter is not altered in subsequent steps.

Asymmetric Synthesis: When starting from an achiral precursor like cyclopentanone (B42830), chirality must be induced. A key method for this is asymmetric reductive amination. researchgate.net This reaction converts the ketone to an amine using a chiral catalyst or a chiral auxiliary, which directs the reaction to preferentially form one enantiomer over the other. Catalytic systems often involve transition metals like Ruthenium or Iridium paired with chiral ligands. researchgate.net The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).

Diastereoselective and Enantioselective Synthesis Strategies

Achieving a specific stereoisomer of Tert-butyl 2-(cyclopentylamino)acetate requires carefully designed synthetic strategies that are either diastereoselective or enantioselective.

Enantioselective Synthesis: As mentioned, the most direct route to an enantiomerically enriched product is through the asymmetric synthesis of the cyclopentylamine precursor. researchgate.netresearchgate.net For example, the direct asymmetric reductive amination of cyclopentanone with ammonia (B1221849) and a reducing agent in the presence of a chiral catalyst can yield enantiomerically enriched cyclopentylamine. researchgate.net This chiral amine can then be alkylated with a tert-butyl haloacetate to produce the final product.

Diastereoselective Strategies (in related systems): While Tert-butyl 2-(cyclopentylamino)acetate itself does not have a second stereocenter, diastereoselective principles become relevant in the synthesis of more complex derivatives. If the cyclopentyl ring were to contain another substituent, creating a second stereocenter, the synthesis would need to control the relative orientation (cis or trans) of the two groups. For instance, intramolecular cycloaddition reactions are powerful methods for constructing substituted cyclopentane (B165970) rings with high levels of diastereoselectivity. semanticscholar.org

The development of enantioselective methods for creating substituted cyclopentanones, which are direct precursors to the corresponding amines, is an active area of research. semanticscholar.orgresearchgate.net These methods often employ organocatalysis or metal-complex catalysis to achieve high stereocontrol. semanticscholar.org

Stereoisomer Separation and Characterization Methodologies

When a synthesis results in a racemic or diastereomeric mixture, separation and characterization of the individual stereoisomers are necessary.

Stereoisomer Separation:

Diastereomeric Salt Resolution: This is a classical and highly effective method for resolving racemic amines like cyclopentylamine. The racemic amine is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. pbworks.comlibretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts (e.g., (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate). pbworks.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. rsc.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base. pbworks.com

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. yakhak.orgsigmaaldrich.com For a compound like Tert-butyl 2-(cyclopentylamino)acetate, which is an amino acid ester derivative, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. yakhak.orgsigmaaldrich.comsci-hub.ru The separation relies on the differential transient interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times.

| Separation Method | Principle | Application | Key Reagents/Materials |

| Diastereomeric Salt Resolution | Conversion of enantiomers into diastereomers with different physical properties (solubility). | Preparative scale separation of racemic cyclopentylamine. | Chiral acids (e.g., Tartaric acid, Mandelic acid). pbworks.comlibretexts.org |

| Chiral HPLC | Differential interaction between enantiomers and a chiral stationary phase. | Analytical and preparative separation of the final product enantiomers. yakhak.org | Chiral columns (e.g., polysaccharide-based, teicoplanin-based). sigmaaldrich.com |

Characterization Methodologies: Once separated, the stereochemical purity of the isomers is confirmed using various analytical techniques.

Polarimetry: Measures the rotation of plane-polarized light, which is a characteristic property of chiral molecules. Pure enantiomers will rotate light to an equal but opposite degree.

Chiral HPLC: Used to determine the enantiomeric excess (ee) of a sample by comparing the peak areas of the two enantiomers. yakhak.org

NMR Spectroscopy: While standard NMR spectra of enantiomers are identical, using a chiral shift reagent or a chiral solvating agent can induce diastereomeric interactions, resulting in separate signals for the (R)- and (S)-isomers, allowing for their quantification.

Conformational Analysis of Stereoisomers

The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain that would be present in a flat structure. libretexts.orgmasterorganicchemistry.com The two most common, low-energy conformations are the envelope (C_s symmetry) and the half-chair or twist (C_2 symmetry). masterorganicchemistry.comresearchgate.netlumenlearning.com These conformations are flexible and rapidly interconvert through a process known as pseudorotation. researchgate.netscribd.com

For a substituted cyclopentane like Tert-butyl 2-(cyclopentylamino)acetate, the substituent group will preferentially occupy a position that minimizes steric interactions. In the envelope and twist conformations, the substituent can be in either a pseudo-axial or a pseudo-equatorial position. The bulky tert-butyl 2-(amino)acetate group will strongly favor the pseudo-equatorial position to avoid steric hindrance with the hydrogen atoms on the ring, particularly the syn-axial hydrogens. libretexts.org

The conformational equilibrium can be studied using:

Computational Modeling: Molecular mechanics and density functional theory (DFT) calculations can be used to determine the relative energies of different conformations and predict the most stable arrangement. researchgate.net

NMR Spectroscopy: The analysis of proton-proton (¹H-¹H) coupling constants can provide detailed information about the dihedral angles within the ring, allowing for the determination of the predominant conformation in solution.

The specific conformation adopted by each stereoisomer can influence its reactivity and how it interacts with other molecules, which is particularly important if the compound is used as an intermediate in the synthesis of biologically active molecules.

Advanced Analytical and Spectroscopic Methodologies Applied to Tert Butyl 2 Cyclopentylamino Acetate

Chromatographic Separation Techniques (e.g., GC-MS derivatization strategies, HPLC)

Chromatographic methods are essential for separating Tert-butyl 2-(cyclopentylamino)acetate from reaction precursors, byproducts, and impurities, as well as for quantitative analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable, though they require different approaches.

For GC-MS analysis, the inherent polarity and low volatility of amino acid derivatives necessitate a derivatization step. The primary goal is to convert the polar secondary amine (-NH) group into a less polar, more volatile moiety, thereby improving chromatographic peak shape and thermal stability. nih.gov

Common derivatization strategies applicable to this compound include:

Silylation: This is a prevalent technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) would react with the secondary amine to increase volatility. TBDMS derivatives are often favored due to their increased stability against hydrolysis compared to TMS derivatives.

Acylation: This method involves introducing an acyl group, often a fluoroacyl group, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). researchgate.net This process significantly enhances volatility and can improve detection sensitivity, especially with electron capture detectors or through characteristic mass fragmentation patterns. nih.govmdpi.com

Optimization of these protocols involves adjusting reaction temperature, time, and the ratio of reagent to sample to ensure complete derivatization without degradation. For instance, a typical silylation reaction might involve heating the sample with MSTFA and a solvent like acetonitrile (B52724) at 100°C for several hours.

Table 1: Potential GC-MS Derivatization Strategies

| Derivatization Method | Reagent | Target Functional Group | Expected Derivative |

|---|---|---|---|

| Silylation | MTBSTFA | Secondary Amine (-NH) | TBDMS-amine |

| Acylation | PFPA | Secondary Amine (-NH) | PFP-amide |

High-Performance Liquid Chromatography (HPLC): Unlike GC-MS, HPLC can often analyze the compound directly without derivatization. who.intmyfoodresearch.com A reverse-phase HPLC (RP-HPLC) method would be the standard approach. researchgate.net

A typical RP-HPLC setup would likely involve:

Stationary Phase: A C18 (octadecylsilyl) column, which separates compounds based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate) and an organic solvent like acetonitrile or methanol (B129727). nih.gov The pH of the aqueous phase would be controlled to ensure consistent ionization of the amine, which is crucial for reproducible retention times.

Tert-butyl 2-(cyclopentylamino)acetate is an achiral molecule and therefore does not exist as enantiomers. However, if a chiral center were introduced into its structure (for example, through substitution on the cyclopentyl ring), assessing enantiomeric purity would become critical.

This would be accomplished using chiral chromatography, most commonly through:

Direct Methods: Utilizing a chiral stationary phase (CSP) in either HPLC or GC. eijppr.com These phases are themselves enantiomerically pure and interact differently with each enantiomer of the analyte, leading to different retention times and thus separation. wvu.edu Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective for a broad range of compounds. eijppr.com

Indirect Methods: In this approach, the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. wvu.edu Since diastereomers have different physical properties, they can be separated on a standard, non-chiral chromatography column. nih.gov

Spectroscopic Characterization Techniques (e.g., advanced NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of Tert-butyl 2-(cyclopentylamino)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. ualberta.caresearchgate.net The expected chemical shifts for Tert-butyl 2-(cyclopentylamino)acetate are predictable based on its structure. nih.govnih.govmdpi.com

¹H NMR: A prominent singlet integrating to 9 protons for the chemically equivalent methyl groups of the tert-butyl ester would be expected around 1.4-1.5 ppm. The two protons of the acetate methylene (B1212753) (-CH₂-) group would likely appear as a singlet around 3.2-3.4 ppm. The protons on the cyclopentyl ring would produce complex multiplets in the 1.2-2.0 ppm range, with the single proton on the carbon attached to the nitrogen (the CH-N group) appearing further downfield, likely around 2.8-3.0 ppm. A broad signal corresponding to the N-H proton would also be present.

¹³C NMR: Distinct signals would be observed for the carbonyl carbon of the ester (~170-172 ppm), the quaternary carbon of the tert-butyl group (~80-82 ppm), and the three equivalent methyl carbons of the tert-butyl group (~28 ppm). Signals for the cyclopentyl and acetate methylene carbons would also be present in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -C(CH₃)₃ | ~1.45 | Singlet (9H) | ~28 |

| -C(CH₃)₃ | - | - | ~81 |

| -C=O | - | - | ~171 |

| -CH₂-CO | ~3.3 | Singlet (2H) | ~52 |

| -NH- | Variable | Broad Singlet (1H) | - |

| CH-N | ~2.9 | Multiplet (1H) | ~60 |

| Cyclopentyl CH₂ | ~1.2-1.9 | Multiplets (8H) | ~24, ~33 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. wpmucdn.comucalgary.ca The spectrum of Tert-butyl 2-(cyclopentylamino)acetate would be characterized by a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically found between 1735-1750 cm⁻¹. youtube.com Other significant absorptions would include C-H stretching vibrations from the aliphatic groups just below 3000 cm⁻¹, a single N-H stretching band for the secondary amine around 3300-3350 cm⁻¹, and C-O stretching bands in the 1150-1250 cm⁻¹ region. cdnsciencepub.comorgchemboulder.com

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the compound's structure through fragmentation analysis. Under Electron Ionization (EI), the molecular ion [M]⁺ at m/z 199 would be expected. A characteristic and often prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈, 56 Da), leading to a fragment ion at m/z 143. nih.gov Another common fragmentation is the cleavage of the entire tert-butyl group, resulting in a loss of 57 Da. researchgate.net Alpha-cleavage adjacent to the nitrogen atom is also a likely fragmentation pathway. miamioh.edu

Table 3: Predicted Major Mass Spectrometry Fragments (EI)

| m/z Value | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 199 | [M]⁺ | Molecular Ion |

| 143 | [M - C₄H₈]⁺ | Loss of isobutylene from tert-butyl ester |

| 142 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 100 | [C₅H₉NHCH₂]⁺ | Alpha-cleavage adjacent to nitrogen |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

The study of the three-dimensional arrangement of atoms, or conformation, is crucial for understanding molecular properties. chemistrysteps.comutdallas.edu For Tert-butyl 2-(cyclopentylamino)acetate, conformational flexibility exists primarily in the puckering of the cyclopentyl ring and rotation around the single bonds.

The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the 'envelope' and 'twist' forms. dalalinstitute.comlibretexts.org These conformations serve to relieve torsional strain that would be present in a planar structure. researchgate.net Advanced NMR techniques, such as variable temperature (VT-NMR) studies, could potentially "freeze out" these conformers at low temperatures, allowing for their individual characterization. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to identify protons that are close in space, providing critical data to model the most populated conformation in solution.

X-ray Crystallography Studies (if solid-state structures are relevant for academic understanding)

Should Tert-butyl 2-(cyclopentylamino)acetate be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive and high-resolution structural information. nih.gov This technique maps the electron density within a crystal, allowing for the precise determination of atomic positions. pan.pl

An X-ray crystallographic study would yield:

Unambiguous Molecular Structure: Confirmation of the atomic connectivity.

Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles.

Solid-State Conformation: It would reveal the preferred conformation of the molecule in the crystalline state, including the specific pucker of the cyclopentyl ring. nih.govresearchgate.netcardiff.ac.uk

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing details about hydrogen bonding or van der Waals interactions.

This solid-state data provides a crucial benchmark for comparison with computational models and solution-phase conformational studies performed using spectroscopic methods.

Computational and Theoretical Investigations of Tert Butyl 2 Cyclopentylamino Acetate

Quantum Chemical Studies of Molecular Geometry and Electronic Structure

For a molecule like tert-butyl 2-(cyclopentylamino)acetate, a typical quantum chemical study would begin with geometry optimization to find the lowest energy conformation. This involves calculating the potential energy surface of the molecule by systematically changing its bond lengths, bond angles, and dihedral angles. The optimized geometry would provide precise information on the spatial arrangement of the atoms, including the planarity of the ester group and the puckering of the cyclopentyl ring.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Analysis of the electron density can reveal the distribution of charge throughout the molecule, highlighting regions that are electron-rich or electron-deficient. This is crucial for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and hybridization within the molecule. It can quantify the strength of bonds and identify important orbital interactions, such as hyperconjugation.

A hypothetical data table summarizing the kind of results expected from a DFT study on tert-butyl 2-(cyclopentylamino)acetate at a common level of theory (e.g., B3LYP/6-31G*) is presented below.

| Property | Predicted Value |

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| HOMO-LUMO Gap (eV) | - |

| Dipole Moment (Debye) | - |

| Mulliken Charge on N atom (e) | - |

| Mulliken Charge on C=O Carbon (e) | - |

Note: The values in this table are placeholders as specific computational data for this molecule is not available.

Reaction Mechanism Elucidation through Computational Chemistry

The synthesis of tert-butyl 2-(cyclopentylamino)acetate and its subsequent reactions can be investigated using computational chemistry to elucidate the underlying reaction mechanisms. cri.or.th Such studies provide a molecular-level understanding of how the reaction proceeds, which is often difficult to obtain through experimental methods alone.

Transition State Analysis of Key Transformations

A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For the synthesis of tert-butyl 2-(cyclopentylamino)acetate, which could involve the reaction of cyclopentylamine (B150401) with tert-butyl bromoacetate (B1195939), transition state analysis would be used to:

Determine the structure of the transition state: This reveals the geometry of the reacting molecules as they are being transformed into products.

Calculate the activation energy: The energy difference between the reactants and the transition state determines the height of the energy barrier that must be overcome for the reaction to occur. researchgate.net

Perform vibrational frequency analysis: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Below is a hypothetical table illustrating the kind of data that would be generated from a transition state analysis for the synthesis of tert-butyl 2-(cyclopentylamino)acetate.

| Parameter | Value |

| Activation Energy (kcal/mol) | - |

| Imaginary Frequency (cm⁻¹) | - |

| Key Bond Distance in TS (Å) | - |

Note: The values in this table are placeholders as specific computational data for this molecule is not available.

Energy Profiles of Synthetic Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the synthetic pathway can be constructed. researchgate.net This profile provides a visual representation of the energy changes that occur throughout the reaction.

For the synthesis of tert-butyl 2-(cyclopentylamino)acetate, an energy profile would help to:

Compare alternative reaction pathways: If there are multiple possible mechanisms for the synthesis, their energy profiles can be compared to determine the most favorable pathway.

Conformational Landscape Analysis

The presence of flexible single bonds in tert-butyl 2-(cyclopentylamino)acetate, particularly around the ester and amino groups, as well as the puckering of the cyclopentyl ring, gives rise to a complex conformational landscape. Conformational analysis aims to identify the different stable conformations (local minima on the potential energy surface) and determine their relative energies. upenn.edu

Computational methods can systematically explore the conformational space by rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting structure. The most stable conformers are those with the lowest energies, and they will be the most populated at a given temperature. Understanding the preferred conformation is important as it can influence the molecule's physical properties and biological activity.

A table summarizing the results of a hypothetical conformational analysis is shown below.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 0.00 | - |

| 2 | - | - |

| 3 | - | - |

Note: The values in this table are placeholders as specific computational data for this molecule is not available.

Prediction of Spectroscopic Properties

Quantum chemical calculations can be used to predict various spectroscopic properties of tert-butyl 2-(cyclopentylamino)acetate, which can aid in its experimental characterization. These predictions include:

Infrared (IR) spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can be compared with the experimental spectrum to help assign the observed absorption bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of the ¹H and ¹³C nuclei can be calculated, providing a theoretical NMR spectrum. This is a powerful tool for confirming the structure of the molecule.

Ultraviolet-Visible (UV-Vis) spectra: The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in the UV-Vis spectrum.

Molecular Dynamics Simulations (for solution behavior, if relevant)

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of tert-butyl 2-(cyclopentylamino)acetate in solution. rsc.org MD simulations model the movement of atoms and molecules over time, taking into account the interactions with the solvent molecules. stanford.edu

An MD simulation of tert-butyl 2-(cyclopentylamino)acetate in a solvent like water or an organic solvent could provide insights into:

Solvation structure: How the solvent molecules arrange themselves around the solute molecule.

Conformational dynamics: How the molecule's conformation changes over time in solution.

Hydrogen bonding: The formation and breaking of hydrogen bonds between the amino group and the solvent.

Transport properties: Such as the diffusion coefficient of the molecule in the solvent.

These simulations are computationally intensive but can provide a detailed picture of the molecule's behavior in a more realistic environment. nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches to Cyclopentylaminoacetates

While standard methods for synthesizing amino acid esters are applicable, future research could focus on developing more efficient, sustainable, and innovative synthetic routes to tert-butyl 2-(cyclopentylamino)acetate and its analogues. Current approaches often involve the reaction of a haloacetate with cyclopentylamine (B150401) or reductive amination of a glyoxylate (B1226380). Unexplored avenues could include:

Microwave-Assisted Synthesis : The application of microwave irradiation could significantly accelerate reaction times and improve yields for the synthesis of cyclopentylaminoacetate derivatives, a technique that has proven effective for other N-substituted benzimidazoles. nih.gov

Domino Reactions : A domino or cascade reaction, initiated by a Michael addition, could be designed to construct the cyclopentane (B165970) ring and the amino acetate (B1210297) functionality in a single, highly efficient process. This strategy has been used for the asymmetric synthesis of related functionalized cyclopentane-1-carboxylates. nih.gov